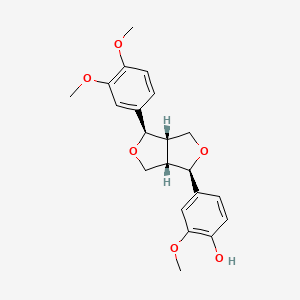

O-Methylpinoresinol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

O-Methylpinoresinol is a useful organic compound for research related to life sciences . It is a tetrahydrofuran lignan found in Styrax sp., Forsythia suspensa, and in Forsythia koreana. It is also found in the caterpillar of the cabbage butterfly, Pieris rapae where it serves as a defense against ants. In food, it is found in sesame seed, in Brassica vegetables, and in olive oil .

Synthesis Analysis

The synthesis of pinoresinol, a closely related compound to O-Methylpinoresinol, has been achieved with much higher yield using 5-bromoconiferyl alcohol, which was synthesized in high yield from 5-bromovanillin . This approach might be applicable to the synthesis of O-Methylpinoresinol as well.

Molecular Structure Analysis

The molecular structure analysis of O-Methylpinoresinol would involve identifying its molecular structural features, which is a central part of computational chemistry . Techniques such as X-ray crystallography, which has long been used as a powerful technique to determine the three-dimensional molecular structure of small molecule compounds, could be used .

Chemical Reactions Analysis

Chemical reactions involving O-Methylpinoresinol would likely be analyzed using techniques such as Reaction Progress Kinetic Analysis (RPKA), which is a powerful method to assess and interrogate reactions . This method involves measurements of a reaction’s dynamic behavior over time to help elucidate the underlying mechanism.

Physical And Chemical Properties Analysis

The physical and chemical properties of O-Methylpinoresinol would likely be determined using standard techniques in medicinal chemistry . These properties could include specific gravity/density, specific heat capacity, surface tension, viscosity, refractive index, and others .

科学的研究の応用

Thermochemolysis of Lignin Structures

O-Methylpinoresinol, specifically di-O-methylpinoresinol, was identified as a significant product in the thermochemolytic analysis of lignin, a complex plant polymer. The study demonstrated that Tetramethylammonium hydroxide (TMAH) thermochemolysis is an effective tool for characterizing lignin structures, with di-O-methylpinoresinol reflecting the structural attributes of the β–β subunits in lignins. This method is particularly useful in analyzing the abundance and interconnection modes of β–β subunits in various lignin samples, including those from Japanese cedar wood and synthetic lignins (Nakagawa-izumi, Kuroda, & Ozawa, 2004).

Biocatalytic Synthesis of Pinoresinol

Research has explored the biocatalytic synthesis of enantiomerically pure pinoresinol, a high-value lignan with multiple health-supporting effects. A three-step biocatalytic cascade, involving vanillyl-alcohol oxidase, laccase, and enantiospecific pinoresinol reductases, was devised for the production of enantiomerically pure pinoresinol from eugenol. This method offers a novel approach for the synthesis of (+)- and (−)-pinoresinol, providing insights into the structural characterization and potential clinical applications of pinoresinol and its derivatives (Ricklefs, Girhard, & Urlacher, 2016).

Antioxidant and Cytoprotective Effects

The cytoprotective effects of lignans, including O-Methylpinoresinol derivatives such as 8-hydroxypinoresinol, against cellular damage induced by peroxynitrite have been studied. These lignans, found in Forsythia suspensa, significantly reduced cell injury and their antioxidant properties were attributed to the hydroxy substituents on the phenyl moieties. This finding suggests potential therapeutic or preventive applications in treating diseases related to peroxynitrite-induced toxicity (Piao, Cho, Jang, & Cui, 2009).

Antifungal Activity

Pinoresinol has been identified as having potent antifungal properties, particularly (+)-pinoresinol isolated from Sambucus williamsii. The study highlighted that (+)-pinoresinol damages the fungal plasma membrane, contributing to its antifungal mechanism. This research underscores the therapeutic potential of (+)-pinoresinol as an antifungal agent for treating fungal infectious diseases (Hwang, Lee, Liu, Woo, & Lee, 2010).

Safety and Hazards

将来の方向性

The future directions for research on O-Methylpinoresinol could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research could be done to fully understand its safety and hazards. The development of new drug delivery systems could also be a potential future direction .

特性

IUPAC Name |

4-[(3R,3aS,6R,6aS)-6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O6/c1-23-17-7-5-13(9-19(17)25-3)21-15-11-26-20(14(15)10-27-21)12-4-6-16(22)18(8-12)24-2/h4-9,14-15,20-22H,10-11H2,1-3H3/t14-,15-,20+,21+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPJKKWDCUOOTEW-RPQNVMPDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)O)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@H]2[C@@H]3CO[C@H]([C@@H]3CO2)C4=CC(=C(C=C4)O)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-Methylpinoresinol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2,4-dimethylphenyl)piperazine-1-carboxamide](/img/structure/B2790508.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)cinnamamide](/img/structure/B2790511.png)

![4-(4-(benzyloxy)phenyl)-6-(3-isopropoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2790515.png)

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-phenylpropyl)acetamide](/img/no-structure.png)

![4-(morpholinosulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2790517.png)

![2-(4-Chloro-3,5-dimethylphenoxy)-1-(4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B2790519.png)

![5,6-Dichloro-N-[2-methyl-5-(2-methylphenyl)pyrazol-3-YL]pyridine-3-carboxamide](/img/structure/B2790520.png)

![N-Tert-butyl-4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2790521.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2790522.png)

![2-[3-(4-Methoxyphenyl)pyrazolyl]ethylamine](/img/structure/B2790523.png)